molecular formula C32H33N B13692540 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole

3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole

Cat. No.: B13692540
M. Wt: 431.6 g/mol
InChI Key: YGCHFJAJGMSFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is characterized by its large π-electron conjugated system, strong electron transfer capability, and rigid fused-ring structure. These properties contribute to its excellent optoelectronic performance, thermal stability, and morphological stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole typically involves the reaction of 3,6-dibromo-9H-carbazole with tert-butylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbazole derivatives with different functional groups, which can be further utilized in various applications .

Scientific Research Applications

3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole exerts its effects involves its ability to transport holes in optoelectronic devices. The tert-butyl groups increase the glass transition temperature, enhancing the thermal stability of the compound. This makes it an effective material for use in OLEDs and other devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole is unique due to its combination of tert-butyl and phenyl groups, which provide a balance of thermal stability and electronic properties. This makes it particularly suitable for use in high-performance optoelectronic devices .

Properties

Molecular Formula

C32H33N

Molecular Weight

431.6 g/mol

IUPAC Name

3,6-bis(4-tert-butylphenyl)-9H-carbazole

InChI

InChI=1S/C32H33N/c1-31(2,3)25-13-7-21(8-14-25)23-11-17-29-27(19-23)28-20-24(12-18-30(28)33-29)22-9-15-26(16-10-22)32(4,5)6/h7-20,33H,1-6H3

InChI Key

YGCHFJAJGMSFEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.